molecular formula C20H17ClN4OS B14963729 N-(4-chlorobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide

N-(4-chlorobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide

Cat. No.: B14963729
M. Wt: 396.9 g/mol
InChI Key: YWDVOXNPDXDHHW-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of indole and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Pyrimidine Moiety: The pyrimidine ring can be constructed via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of Indole and Pyrimidine: The indole and pyrimidine moieties are then coupled using a suitable linker, such as a sulfanyl group, under appropriate conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of indole and pyrimidine moieties, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C20H17ClN4OS

Molecular Weight

396.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H17ClN4OS/c1-12-2-7-16-15(8-12)18-19(25-16)20(24-11-23-18)27-10-17(26)22-9-13-3-5-14(21)6-4-13/h2-8,11,25H,9-10H2,1H3,(H,22,26)

InChI Key

YWDVOXNPDXDHHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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